Allocyathin B2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

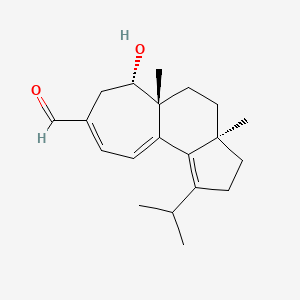

Allocyathin B2 is a natural product found in Cyathus earlei and Cyathus with data available.

Aplicaciones Científicas De Investigación

Chemical Structure and Synthesis

Allocyathin B2 features a unique 5-6-7 tricyclic skeleton with a highly unsaturated trienal motif. The enantioselective total synthesis of this compound has been achieved through various advanced synthetic methods, including:

- Pd-Catalyzed Asymmetric Allylic Alkylation : This method was utilized to construct the initial quaternary carbon center essential for the molecule's architecture .

- Ru-Catalyzed Cycloisomerization : This step facilitated the formation of the six-membered ring, crucial for maintaining the integrity of the tricyclic structure .

- Diastereoselective Hydroxylative Reactions : These reactions introduced hydroxyl groups at specific positions in the molecule, enhancing its biological activity .

The synthesis pathways demonstrate the intricate methodologies employed in creating this compound, reflecting its complexity and the challenges associated with synthesizing cyathane diterpenoids.

Biological Activities

This compound exhibits a range of biological activities that have been documented in various studies:

- Antimicrobial Properties : this compound shows moderate antibiotic activity against Staphylococcus aureus, along with efficacy against other Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antimicrobial agents .

- Neuroprotective Effects : Similar compounds within the cyathane family, such as erinacine E, have been identified as potent stimulators of nerve growth factor synthesis. This property indicates that this compound may also possess neuroprotective effects, making it a candidate for further research in neurodegenerative diseases .

- Anti-inflammatory Activity : The structural analogs of this compound have demonstrated anti-inflammatory properties, suggesting that this compound could be explored for therapeutic applications in inflammatory conditions .

Case Studies and Research Findings

Several studies have highlighted the significance of this compound in medicinal chemistry:

- Synthesis and Biological Evaluation : A comprehensive study reported on the enantioselective synthesis of this compound and its analogs. The research emphasized the importance of chirality in enhancing biological activity and provided insights into structure-activity relationships within cyathane diterpenoids .

- Mechanistic Studies : Investigations into the mechanisms of action for this compound revealed insights into how its structural components contribute to its biological effects. These studies are crucial for understanding how modifications to its structure can enhance or alter its therapeutic properties .

- Therapeutic Potential Exploration : Ongoing research is focused on exploring the therapeutic potential of this compound and related compounds in treating various diseases, particularly those involving neurodegeneration and inflammation. The findings suggest a promising avenue for developing new treatments based on natural products .

Análisis De Reacciones Químicas

Pd-Catalyzed Asymmetric Allylic Alkylation (AAA)

The first quaternary stereocenter in allocyathin B₂ is installed via a palladium-catalyzed AAA reaction. This step employs a chiral ligand (BBEDA) to achieve high enantioselectivity (up to 98% ee) in the alkylation of a cyclic enolate precursor .

Key Conditions

| Parameter | Value |

|---|---|

| Catalyst | Pd₂(dba)₃·CHCl₃ (2 mol%) |

| Ligand | (R)-BBEDA (4 mol%) |

| Solvent | Toluene |

| Temperature | 60°C |

| Yield | 82% (product 14 ) |

This reaction establishes the foundational stereochemistry, which is propagated through subsequent transformations .

Ru-Catalyzed Cycloisomerization

A ruthenium-catalyzed cycloisomerization constructs the six-membered ring of the cyathane core. The reaction proceeds via a ruthenacyclopentene intermediate, with stereochemical outcomes dependent on the geometry of the enyne substrate .

Mechanistic Highlights

-

E-enyne substrates favor anti -addition (dr > 20:1).

-

Z-enyne substrates lead to a mixture of syn and anti products (dr 3:1) .

Optimization Data

| Entry | Catalyst | Ligand | Acid Additive | Yield (%) |

|---|---|---|---|---|

| 1 | Ru(cod)Cl₂ | None | HCO₂H | 64 |

| 2 | Ru(cod)Cl₂ | PPh₃ | TFA | 60 |

The reaction's stereochemical divergence is attributed to steric interactions in the ruthenacycle intermediate .

Hydroxylative Knoevenagel Reaction

The seven-membered ring is formed via a diastereoselective hydroxylative Knoevenagel reaction. This step introduces the final hydroxyl group with high stereocontrol (dr 10:1) .

Reaction Conditions

-

Substrate: Aldehyde 4

-

Base: DBU (1.2 equiv)

-

Solvent: CH₂Cl₂

-

Temperature: 0°C → rt

-

Yield: 78%

The reaction proceeds through a conjugate addition-cyclization cascade, leveraging the pre-existing stereochemistry of the quaternary center .

Chemoselective Reduction and Deoxygenation

A critical challenge in allocyathin B₂ synthesis is the selective reduction of an aldehyde in the presence of a keto group. This is achieved using Zn(BH₄)₂ at −5°C (99% yield), followed by Barton–McCombie deoxygenation to remove the resultant hydroxyl group .

Stepwise Protocol

-

Reduction : Zn(BH₄)₂ in THF at −5°C converts aldehyde 2 to alcohol 9 .

-

Thiocarbonate Formation : Reaction with PhOCSCl/DMAP yields phenyl thiocarbonate.

-

Deoxygenation : Tributyltin hydride/AIBN reduces the thiocarbonate to methylene 10 (84% over 2 steps) .

Late-Stage Functionalization

Analytical Validation

Comparative Analysis of Pd vs. Ru Catalysis

A mechanistic study revealed divergent stereochemical outcomes between Pd and Ru systems:

| Parameter | Pd-Catalyzed AAA | Ru-Catalyzed Cycloisomerization |

|---|---|---|

| Stereochemical Control | Enantioselective | Diastereoselective |

| Key Intermediate | π-Allyl Pd complex | Ruthenacyclopentene |

| Temperature Sensitivity | Moderate (60°C) | High (70–100°C) |

| Functional Group Tolerance | Limited (esters) | Broad (alkynes, alcohols) |

This divergence enables sequential stereochemical relay in multi-step syntheses .

Key Challenges and Innovations

-

Stereochemical Propagation : The AAA reaction’s enantioselectivity is critical for downstream diastereocontrol .

-

Chemoselectivity : Zn(BH₄)₂’s unique reactivity enables selective aldehyde reduction without keto-group interference .

-

Scalability : Ru-catalyzed cycloisomerization offers a >10-gram scale synthesis with minimal catalyst loading (1 mol%) .

This systematic exploration of allocyathin B₂’s reactivity provides a framework for synthesizing related cyathane diterpenoids and probing their biological activities.

Propiedades

Fórmula molecular |

C20H28O2 |

|---|---|

Peso molecular |

300.4 g/mol |

Nombre IUPAC |

(3aR,5aR,6S)-6-hydroxy-3a,5a-dimethyl-1-propan-2-yl-2,3,4,5,6,7-hexahydrocyclohepta[e]indene-8-carbaldehyde |

InChI |

InChI=1S/C20H28O2/c1-13(2)15-7-8-19(3)9-10-20(4)16(18(15)19)6-5-14(12-21)11-17(20)22/h5-6,12-13,17,22H,7-11H2,1-4H3/t17-,19+,20+/m0/s1 |

Clave InChI |

OJMVUIQFSYRFTF-DFQSSKMNSA-N |

SMILES isomérico |

CC(C)C1=C2C3=CC=C(C[C@@H]([C@@]3(CC[C@]2(CC1)C)C)O)C=O |

SMILES canónico |

CC(C)C1=C2C3=CC=C(CC(C3(CCC2(CC1)C)C)O)C=O |

Sinónimos |

allocyathin B2 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.